molecular formula C11H13F2N B8693340 N-(Cyclobutylmethyl)-3,4-difluoroaniline CAS No. 919800-06-9

N-(Cyclobutylmethyl)-3,4-difluoroaniline

Cat. No.: B8693340
CAS No.: 919800-06-9
M. Wt: 197.22 g/mol
InChI Key: BKEYIBCKKVSKOZ-UHFFFAOYSA-N
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Description

N-(Cyclobutylmethyl)-3,4-difluoroaniline is a fluorinated aniline derivative with the molecular formula C₁₁H₁₃F₂N (). Its structure comprises a 3,4-difluoroaniline core substituted with a cyclobutylmethyl group at the nitrogen atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and antimicrobial agents. For instance, 3,4-difluoroaniline derivatives are critical precursors for quinolone antibiotics like ofloxacin and levofloxacin, which exhibit broad-spectrum antibacterial activity .

Properties

CAS No.

919800-06-9

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-(cyclobutylmethyl)-3,4-difluoroaniline

InChI

InChI=1S/C11H13F2N/c12-10-5-4-9(6-11(10)13)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2

InChI Key

BKEYIBCKKVSKOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNC2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of N-(Cyclobutylmethyl)-3,4-difluoroaniline and related compounds:

Compound Name Substituents Key Applications/Activities Synthesis Method
This compound Cyclobutylmethyl group at N Intermediate for pharmaceuticals Alkylation of 3,4-difluoroaniline
3,4-Difluoroaniline Unsubstituted NH₂ Precursor for quinolones (e.g., norfloxacin) Direct functionalization
3,5-Difluoroaniline (9e) Fluorine at meta positions High inhibitory activity (IC₅₀ = 0.24 μM) Electrophilic substitution
N-Pivaloyl-3,4-difluoroaniline (1a) Pivaloyl group at N Selective methylation/benzoxazole synthesis Lithiation at -40°C
Azomethine 1f 3,4-Difluoroaniline derivative 45% activity vs. E. coli; inactive vs. S. aureus Schiff base formation
3,4-Dichloroaniline analog Chlorine instead of fluorine 45% activity vs. S. aureus; inactive vs. E. coli Halogenation

Environmental and Industrial Considerations

3,4-Difluoroaniline and its derivatives are persistent in industrial wastewater, with concentrations up to 500 mg/L . The cyclobutylmethyl variant’s environmental fate remains unstudied, but its increased molecular weight may reduce bioavailability compared to simpler analogs.

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